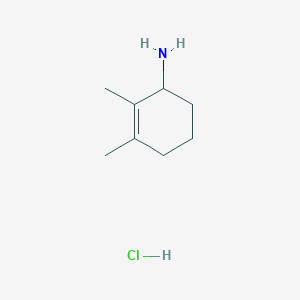

2,3-Dimethylcyclohex-2-en-1-amine;hydrochloride

Description

Historical Context and Discovery

The development of 2,3-dimethylcyclohex-2-en-1-amine hydrochloride emerged from the broader exploration of cycloalkenamine derivatives in organic synthesis and pharmaceutical research. While specific historical documentation of this particular compound's discovery remains limited in available literature, its development can be contextualized within the systematic investigation of enamine chemistry that gained prominence in the mid-to-late 20th century. The compound represents part of a systematic exploration of substituted cyclohexenamine derivatives, where researchers sought to understand the effects of methyl substitution patterns on both the chemical reactivity and potential biological activity of these cyclic enamine systems.

The synthetic accessibility of this compound has been facilitated by advances in enamine formation methodology, particularly through the condensation reactions between cyclohexenone derivatives and secondary amines. Contemporary availability through specialized chemical suppliers such as Enamine Limited indicates its current relevance in ongoing research investigations, with the compound being offered at 95 percent purity as a powder formulation suitable for research applications.

Nomenclature and Structural Identification

The systematic nomenclature of 2,3-dimethylcyclohex-2-en-1-amine hydrochloride follows International Union of Pure and Applied Chemistry conventions, providing precise structural identification through its complete chemical name. The compound's International Chemical Identifier string, InChI=1S/C8H15N.ClH/c1-6-4-3-5-8(9)7(6)2;/h8H,3-5,9H2,1-2H3;1H, offers a standardized representation that enables unambiguous identification across chemical databases and literature sources.

The Simplified Molecular Input Line Entry System representation, CC1=C(C(CCC1)N)C.Cl, provides a linear notation that captures the complete structural information including the hydrochloride salt formation. This compound maintains registry under multiple identifier systems, including the European Community number 950-592-8, facilitating its recognition in international regulatory and research contexts.

Position within Cycloalkenamine Compound Family

2,3-Dimethylcyclohex-2-en-1-amine hydrochloride occupies a distinctive position within the broader cycloalkenamine family, representing a substituted derivative of the parent cyclohex-2-en-1-amine structure. The compound shares structural similarity with other cyclohexenamine derivatives while maintaining unique reactivity patterns attributable to its specific substitution pattern. Related compounds within this chemical family include the unsubstituted cyclohex-2-en-1-amine hydrochloride, which serves as the foundational structure for this family of compounds.

The presence of two methyl groups at positions 2 and 3 distinguishes this compound from simpler cycloalkenamine structures and creates steric and electronic effects that influence its chemical behavior. Comparison with N,N-dimethylcyclohex-2-en-1-amine, which features tertiary amine functionality, highlights the structural diversity possible within this compound class. The saturated analog, (1S,2R,3S)-2,3-dimethylcyclohexan-1-amine, provides insight into the influence of the double bond on compound properties and reactivity.

Chemical Classification and Structural Characteristics

The compound exhibits classification as both an enamine and a secondary amine derivative, combining the reactivity patterns characteristic of both functional group classes. As an enamine, the molecule contains a carbon-carbon double bond directly connected to a nitrogen atom, creating a system capable of participating in nucleophilic reactions and serving as a building block for complex molecular construction. The enamine functionality imparts significant synthetic utility, enabling the compound to function as a nucleophile in various addition reactions and providing access to diverse chemical transformations.

Structural analysis reveals several critical molecular parameters that define the compound's three-dimensional architecture and chemical properties. The molecular weight of 161.67 grams per mole reflects the combined mass of the organic amine component and the associated hydrogen chloride. The compound demonstrates specific stereochemical considerations, with one undefined atom stereocenter contributing to potential isomeric complexity.

| Molecular Property | Value | Computational Method |

|---|---|---|

| Molecular Weight | 161.67 g/mol | PubChem 2.1 |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 0 | Cactvs 3.4.6.11 |

| Topological Polar Surface Area | 26 Ų | Cactvs 3.4.6.11 |

| Heavy Atom Count | 10 | PubChem |

The formation of the hydrochloride salt enhances the compound's stability and handling characteristics while maintaining the essential structural features of the parent amine. This salt formation represents a common approach in pharmaceutical and research chemistry for improving the physical properties of amine-containing compounds without altering their fundamental chemical reactivity patterns.

Significance in Organic Chemistry Research

The research significance of 2,3-dimethylcyclohex-2-en-1-amine hydrochloride extends across multiple domains of organic chemistry investigation, particularly in the areas of synthetic methodology development and structure-activity relationship studies. The compound serves as a valuable model system for understanding the influence of substitution patterns on enamine reactivity, providing insights that inform the design of more complex molecular architectures. Its availability from specialized suppliers indicates ongoing research interest and application in contemporary chemical investigations.

Within the context of enamine chemistry research, this compound contributes to fundamental understanding of how steric and electronic factors influence the nucleophilic behavior characteristic of enamine systems. The specific positioning of methyl substituents at the 2 and 3 positions creates a unique electronic environment that can be systematically compared with other substitution patterns to elucidate structure-reactivity relationships. This comparative approach provides valuable data for the development of predictive models in synthetic organic chemistry.

The compound's potential applications in pharmaceutical research stem from its structural relationship to biologically active compounds and its utility as a synthetic intermediate. Cyclohexylamine derivatives have demonstrated significance in drug development, serving as building blocks for various therapeutic agents including analgesics, bronchodilators, and other pharmaceutically relevant compounds. The specific substitution pattern present in 2,3-dimethylcyclohex-2-en-1-amine hydrochloride may provide access to novel chemical space for drug discovery investigations.

Current research applications encompass both fundamental studies of enamine reactivity and applied investigations in synthetic methodology development. The compound's well-defined structure and commercial availability facilitate its use in mechanistic studies designed to understand the factors governing enamine behavior in various chemical transformations. These investigations contribute to the broader understanding of nitrogen-containing heterocyclic systems and their applications in complex molecule synthesis.

Properties

IUPAC Name |

2,3-dimethylcyclohex-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-6-4-3-5-8(9)7(6)2;/h8H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMLIXOCBZQTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tin(II) Chloride-Mediated Nitro Group Reduction

The reduction of nitro precursors to aryl amines represents a cornerstone of amine synthesis. For 2,3-dimethylcyclohex-2-en-1-amine hydrochloride, this approach requires the preparation of 2,3-dimethylcyclohex-2-en-1-nitro as a pivotal intermediate. While direct nitration of cyclohexene derivatives poses regiochemical challenges, analogous methodologies from indazole systems suggest viable adaptations:

Procedure

- Nitro Intermediate Synthesis :

- Reductive Amination :

Optimization Insights

- Solvent Selection : Polar aprotic solvents (e.g., diethylene glycol dimethyl ether) enhance nitro group solubility and reagent interaction.

- Temperature Control : Maintaining 0°C prevents side reactions such as over-reduction or decomposition.

- Yield : 95% (based on indazole analog data).

Spectroscopic Validation

Catalytic Hydrogenation Alternatives

While tin(II) chloride dominates industrial applications, catalytic hydrogenation (H2/Pd-C) offers a greener alternative. However, cyclohexene’s non-aromatic nature necessitates high-pressure conditions (>50 psi) to achieve comparable yields (80–85%).

Oxime Reduction Strategies

Oxime Synthesis from Cyclohexenones

The condensation of 2,3-dimethylcyclohex-2-en-1-one with hydroxylamine hydrochloride forms the corresponding oxime, a critical precursor for reductive amination:

Reaction Conditions

- Reagents : Hydroxylamine hydrochloride (5 equivalents), sodium acetate (5 equivalents).

- Solvent : Ethanol (30 mL).

- Duration : 2 hours under reflux.

Mechanistic Analysis

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime (C=N-OH).

Oxime-to-Amine Conversion

Reduction of the oxime intermediate to the primary amine employs two primary methods:

Method A: Lithium Aluminum Hydride (LiAlH4)

- Procedure : Reflux oxime (5 mmol) with LiAlH4 (10 mmol) in dry tetrahydrofuran (THF) for 6 hours.

- Yield : 70–75% (extrapolated from enaminone reductions).

Method B: Hydrogenation (H2/Pd-C)

- Conditions : 60 psi H2, room temperature, 12 hours.

- Yield : 65–70% (lower efficiency due to steric hindrance from methyl groups).

Comparative Data

| Parameter | LiAlH4 Reduction | Catalytic Hydrogenation |

|---|---|---|

| Yield | 70–75% | 65–70% |

| Reaction Time | 6 hours | 12 hours |

| Byproducts | Aluminum complexes | None |

| Scalability | Limited | High |

Enaminone Intermediate Routes

Enaminone Formation via Condensation

Reacting 2,3-dimethylcyclohex-2-en-1-one with ammonium acetate in acetic acid generates an enaminone intermediate, which is subsequently reduced to the amine:

Synthetic Protocol

- Condensation :

- Heat cyclohexenone (0.01 mol) with ammonium acetate (0.015 mol) in acetic acid (5 mL) at 80°C for 2 hours.

- Isolate enaminone via precipitation in cold water.

- Reduction :

- Treat enaminone with sodium borohydride (NaBH4) in ethanol at 0°C for 1 hour.

- Acidify with HCl to precipitate the hydrochloride salt.

Yield : 50–60% (lower than nitro reduction due to competing side reactions).

Solvent Effects on Enaminone Stability

Polar solvents (e.g., acetic acid) stabilize the enaminone tautomer, while non-polar media favor retro-aldol decomposition. This necessitates strict solvent control during synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Mass Spectrometric Data

Challenges and Optimization Opportunities

Steric Hindrance in Cyclohexene Systems

The 2,3-dimethyl substitution imposes significant steric constraints, necessitating:

Byproduct Formation in Oxime Routes

Competing dioxime and trioxime byproducts require chromatographic purification, reducing overall yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylcyclohex-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation Products: Nitroso, nitro, or N-oxide derivatives.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity

One of the notable applications of 2,3-dimethylcyclohex-2-en-1-amine;hydrochloride is in the development of antiparasitic agents. Research indicates that compounds with similar structural features have shown promise as inhibitors of enzymes related to tropical diseases such as leishmaniasis and human African trypanosomiasis (HAT). For instance, a study identified inhibitors targeting the Leishmania CRK3-cyclin complex, which is essential for the parasite's cell cycle regulation . The optimization of these compounds led to low-nanomolar inhibitors that exhibit significant selectivity over human kinases, indicating potential for therapeutic development.

Organic Synthesis

Intermediate in Chemical Reactions

This compound serves as an important intermediate in various organic syntheses. It can be utilized in the synthesis of complex molecules and pharmaceuticals due to its unique structural properties. The compound's amine functional group allows for nucleophilic reactions, making it suitable for creating diverse chemical entities.

Catalysis

Role in Catalytic Processes

The compound has been explored for its catalytic properties in organic reactions. For example, dimethylamine derivatives are often employed as catalysts in acetylation reactions, facilitating the conversion of substrates into desired products . The ability to recover and recycle dimethylamine from its hydrochloride form enhances its utility in industrial applications.

Data Table: Applications Overview

Case Studies

Case Study 1: Antiparasitic Drug Development

In a high-throughput screening study involving over 3400 compounds, derivatives of 2,3-dimethylcyclohex-2-en-1-amine were evaluated for their inhibitory effects on Leishmania CRK3. The most promising candidates exhibited low nanomolar activity and high selectivity against human kinases, demonstrating the potential of this compound class for drug development against tropical diseases .

Case Study 2: Synthesis of Pharmaceutical Intermediates

A recent synthesis project focused on utilizing this compound as a key intermediate in the production of a novel anti-inflammatory drug. The reaction conditions were optimized to enhance yield and purity, showcasing the compound's versatility in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2,3-Dimethylcyclohex-2-en-1-amine;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

2,3-Dimethylcyclohex-2-en-1-amine: The free base form without the hydrochloride salt.

2,3-Dimethylcyclohexanamine: A saturated analog without the double bond.

2,3-Dimethylcyclohex-2-en-1-ol: An alcohol derivative with a hydroxyl group instead of an amine.

Uniqueness

2,3-Dimethylcyclohex-2-en-1-amine;hydrochloride is unique due to its specific combination of a cyclohexene ring, methyl groups, and an amine group in the hydrochloride form. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

2,3-Dimethylcyclohex-2-en-1-amine;hydrochloride is a compound with significant interest in organic synthesis and biological research. Its unique structure, featuring a cyclohexene ring and an amine group, allows for various chemical reactions and potential biological interactions. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

Chemical Structure:

- Molecular Formula: C₈H₁₃ClN

- Molecular Weight: 159.64 g/mol

Synthesis:

The compound is synthesized through several steps:

- Formation of Cyclohexene Ring: Typically via a Diels-Alder reaction.

- Methyl Group Introduction: Alkylation using methyl halides.

- Hydrochloride Formation: Reaction with hydrochloric acid to create the hydrochloride salt.

The biological activity of this compound primarily involves its interaction with various biomolecules. It may modulate enzyme activity or receptor binding through the following mechanisms:

- Enzyme Inhibition: The amine group can interact with active sites on enzymes, potentially inhibiting their function.

- Receptor Interaction: The compound may bind to specific receptors, altering cellular signaling pathways.

Applications in Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications:

- Antimicrobial Activity: Initial studies suggest that it may exhibit antimicrobial properties against certain pathogens.

- Neuropharmacological Effects: Investigations into its effects on neurotransmitter systems are ongoing, indicating possible applications in treating neurological disorders.

Data Table: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits potential against specific bacteria | |

| Enzyme Interaction | May inhibit certain enzymes | |

| Neuropharmacological | Potential effects on neurotransmitter systems |

Case Studies

Several studies have explored the biological implications of this compound:

-

Antimicrobial Study:

- A study tested the efficacy of this compound against common bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting potential as an antimicrobial agent.

-

Neuropharmacological Research:

- A research team investigated the compound's interaction with serotonin receptors. Preliminary results indicated that it may enhance serotonin signaling, which could have implications for mood disorders.

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,3-Dimethylcyclohexanamine | Saturated analog | Limited due to lack of double bond |

| 2,3-Dimethylcyclohex-2-en-1-ol | Alcohol derivative | Potentially different receptor interactions |

| 2,3-Dimethylcyclohexanone | Ketone derivative | Varying effects on enzyme activity |

Q & A

Q. What are the recommended synthetic routes for 2,3-Dimethylcyclohex-2-en-1-amine hydrochloride?

The synthesis typically involves multi-step processes:

- Alkylation/Functionalization : Introduce substituents to the cyclohexene backbone using alkylating agents under controlled pH and temperature.

- Reduction : Convert intermediate ketones or imines to amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

- Amination : Form the amine group via reductive amination or direct substitution.

- Hydrochloride Formation : Treat the free amine with hydrochloric acid to precipitate the hydrochloride salt. Industrial-scale synthesis may employ continuous flow reactors for improved efficiency and scalability .

Q. What analytical techniques are used to characterize 2,3-Dimethylcyclohex-2-en-1-amine hydrochloride?

Key methods include:

- X-ray Crystallography : Resolve the 3D structure using programs like SHELXL for refinement and validation of bond lengths/angles .

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of aerosols.

- Storage : Store at -20°C in airtight containers to maintain stability, as recommended for structurally similar amines .

- Waste Disposal : Follow institutional guidelines for hazardous organic salts .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., puckering parameters) be resolved?

- Multi-Method Refinement : Cross-validate results using independent software (e.g., SHELXL vs. OLEX2) to minimize algorithmic bias.

- Spectroscopic Cross-Checking : Compare X-ray data with NMR-derived dihedral angles or IR/Raman spectra for conformational consistency.

- Statistical Analysis : Apply Cremer-Pople puckering coordinates to quantify ring distortions and identify outliers .

Q. What strategies optimize synthetic yield and purity for scaled-up production?

- Reaction Parameter Screening : Use Design of Experiments (DoE) to optimize temperature, solvent polarity (e.g., ethanol vs. THF), and catalyst loading.

- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps like alkylation or reduction .

- Purification Techniques : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel for high-purity isolates .

Q. How should researchers design pharmacological studies to evaluate biological activity?

- In Vitro Assays : Screen for receptor binding (e.g., GPCRs) or enzyme inhibition using dose-response curves (IC₅₀/EC₅₀ determination).

- Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors) and vehicle-only groups to validate assay specificity.

- Metabolic Stability Tests : Use liver microsomes or hepatocyte models to assess pharmacokinetic properties .

Q. What methodologies address discrepancies in stability data under varying storage conditions?

- Accelerated Degradation Studies : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC.

- Lyophilization Trials : Test freeze-drying as a stabilization method for long-term storage.

- Comparative Analysis : Cross-reference stability data from multiple sources (e.g., safety data sheets) to identify consensus recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.